![molecular formula C9H13NO2 B039293 (2S)-(-)-1-Amino-3-phenoxy-2-propanol CAS No. 112243-65-9](/img/structure/B39293.png)
(2S)-(-)-1-Amino-3-phenoxy-2-propanol
Overview
Description
(2S)-(-)-1-Amino-3-phenoxy-2-propanol is a chemical compound that has been widely used in scientific research. This compound is also known as APO, and it is a chiral building block that has been used in the synthesis of various biologically active molecules.
Mechanism of Action
The mechanism of action of (2S)-(-)-1-Amino-3-phenoxy-2-propanol is not fully understood. However, it has been reported that this compound acts as a chiral auxiliary in various chemical reactions. Additionally, (2S)-(-)-1-Amino-3-phenoxy-2-propanol has been shown to inhibit the activity of PKC, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
(2S)-(-)-1-Amino-3-phenoxy-2-propanol has been shown to have various biochemical and physiological effects. For example, this compound has been reported to inhibit the activity of PKC, which is involved in various cellular processes, including cell proliferation and differentiation. Additionally, (2S)-(-)-1-Amino-3-phenoxy-2-propanol has been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2S)-(-)-1-Amino-3-phenoxy-2-propanol in lab experiments is its high purity and high yield. Additionally, this compound has been shown to have various biochemical and physiological effects, which make it a useful tool in scientific research. However, one of the limitations of using (2S)-(-)-1-Amino-3-phenoxy-2-propanol is its high cost, which may limit its use in some research projects.
Future Directions
There are many future directions for the use of (2S)-(-)-1-Amino-3-phenoxy-2-propanol in scientific research. One possible direction is the synthesis of new biologically active molecules using (2S)-(-)-1-Amino-3-phenoxy-2-propanol as a building block. Additionally, (2S)-(-)-1-Amino-3-phenoxy-2-propanol may be used in the development of new inhibitors of PKC, which may have potential therapeutic applications in the treatment of various diseases, including cancer and diabetes. Furthermore, the anti-inflammatory and anti-tumor properties of (2S)-(-)-1-Amino-3-phenoxy-2-propanol may be further explored in future research projects.
Scientific Research Applications
(2S)-(-)-1-Amino-3-phenoxy-2-propanol has been used in various scientific research applications. One of the most important applications of this compound is in the synthesis of biologically active molecules. For example, (2S)-(-)-1-Amino-3-phenoxy-2-propanol has been used as a building block in the synthesis of β3-adrenergic receptor agonists, which have been shown to have potential therapeutic applications in the treatment of obesity and type 2 diabetes. Additionally, (2S)-(-)-1-Amino-3-phenoxy-2-propanol has been used in the synthesis of inhibitors of the protein kinase C (PKC) enzyme, which is involved in various cellular processes, including cell proliferation and differentiation.
properties
IUPAC Name |
(2S)-1-amino-3-phenoxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEHWMUIAKALDN-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC[C@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-(-)-1-Amino-3-phenoxy-2-propanol |
Synthesis routes and methods
Procedure details
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